2-Phenylpropyl cinnamate
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Overview
Description
2-Phenylpropyl cinnamate is an organic compound with the molecular formula C18H18O2. It is an ester formed from cinnamic acid and 2-phenylpropyl alcohol. This compound is known for its aromatic properties and is used in various applications, including perfumery and flavoring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Phenylpropyl cinnamate can be synthesized through the esterification of cinnamic acid with 2-phenylpropyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In industrial settings, the production of this compound may involve a one-step green process that uses cinnamaldehyde or cinnamyl alcohol as starting materials. This process involves the oxidation of these precursors in the presence of an oxidizing agent, a catalyst, and an alcohol, with or without an organic solvent. The reaction can be conducted under conventional, microwave, or ultrasound irradiation conditions .
Chemical Reactions Analysis
Types of Reactions: 2-Phenylpropyl cinnamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Formation of cinnamic acid derivatives.
Reduction: Formation of 2-phenylpropyl alcohol.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-Phenylpropyl cinnamate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential antimicrobial properties.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
2-Phenylpropyl cinnamate can be compared with other cinnamate esters such as:
- Methyl cinnamate
- Ethyl cinnamate
- Butyl cinnamate
Uniqueness: this compound is unique due to its specific aromatic profile and its potential antimicrobial properties. While other cinnamate esters also possess aromatic characteristics, the presence of the 2-phenylpropyl group in this compound provides distinct chemical and biological properties .
Comparison with Similar Compounds
- Methyl cinnamate: Known for its fruity aroma and used in flavoring.
- Ethyl cinnamate: Used in perfumery and flavoring with a sweet, balsamic odor.
- Butyl cinnamate: Exhibits a floral fragrance and is used in cosmetics and perfumes.
Properties
Molecular Formula |
C18H18O2 |
---|---|
Molecular Weight |
266.3 g/mol |
IUPAC Name |
2-phenylpropyl (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C18H18O2/c1-15(17-10-6-3-7-11-17)14-20-18(19)13-12-16-8-4-2-5-9-16/h2-13,15H,14H2,1H3/b13-12+ |
InChI Key |
YFASFILHGJEASD-OUKQBFOZSA-N |
Isomeric SMILES |
CC(COC(=O)/C=C/C1=CC=CC=C1)C2=CC=CC=C2 |
Canonical SMILES |
CC(COC(=O)C=CC1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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